8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
CAS No.: 1177415-94-9
Cat. No.: VC3391730
Molecular Formula: C12H7BrClN5O
Molecular Weight: 352.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177415-94-9 |
|---|---|
| Molecular Formula | C12H7BrClN5O |
| Molecular Weight | 352.57 g/mol |
| IUPAC Name | 8-bromo-6-chloro-N-pyridin-4-ylimidazo[1,2-b]pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C12H7BrClN5O/c13-8-5-10(14)18-19-9(6-16-11(8)19)12(20)17-7-1-3-15-4-2-7/h1-6H,(H,15,17,20) |
| Standard InChI Key | NOYPEORBXAKOOW-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl |
| Canonical SMILES | C1=CN=CC=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl |
Introduction
8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a complex organic compound with a molecular formula of C12H7BrClN5O. This compound belongs to the imidazopyridazine class, which is known for its diverse biological activities, including potential applications in medicinal chemistry. The compound's structure features a bromo and chloro substitution on the imidazopyridazine core, along with a pyridin-4-yl carboxamide group attached at the nitrogen atom.
Synthesis and Preparation
While specific synthesis details for 8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide are not readily available, compounds within the imidazopyridazine class are typically synthesized through multi-step reactions involving the formation of the imidazole and pyridazine rings, followed by halogenation and carboxamide formation. Common methods involve the use of sodium nitrite for diazotization, followed by coupling reactions to introduce the pyridin-4-yl group.
Potential Biological Targets:
-
Antimicrobial Activity: Given the structural similarity to known antimicrobial agents, this compound may exhibit activity against certain microorganisms.
-
Anticancer Properties: The presence of halogens could facilitate interactions with enzymes or receptors involved in cancer pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume